テトラブチルフェニルトリフルオロホウ酸カリウム

説明

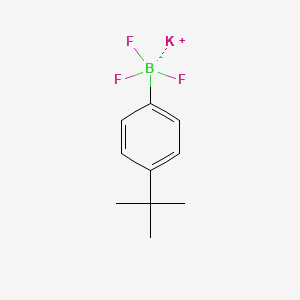

Potassium 4-tert-butylphenyltrifluoroborate is a useful research compound. Its molecular formula is C10H13BF3K and its molecular weight is 240.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality Potassium 4-tert-butylphenyltrifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 4-tert-butylphenyltrifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthetic Applications

2.1. Borylation Reactions

One of the primary applications of potassium 4-tert-butylphenyltrifluoroborate is in borylation reactions. These reactions allow for the introduction of boron into organic molecules, facilitating further transformations. For instance, potassium 4-tert-butylphenyltrifluoroborate has been utilized in transition-metal-free borylation of aryl bromides, resulting in high yields of the corresponding aryl boronic acids .

2.2. Nitrosation Reactions

The compound has also been employed in nitrosation reactions, where it reacts with nitrosonium salts to form nitrosated products. This process has been optimized to achieve high yields, demonstrating its utility in synthesizing nitrogen-containing compounds .

Medicinal Chemistry Applications

3.1. Prodrug Development

In pharmaceutical research, potassium 4-tert-butylphenyltrifluoroborate plays a crucial role as an intermediate in the synthesis of prodrugs designed to enhance bioavailability. Its ability to facilitate the incorporation of functional groups into drug candidates is significant for improving therapeutic efficacy .

3.2. Synthesis of Antiviral Agents

Recent studies have highlighted its application in the synthesis of phosphonooxymethyl prodrugs, which are important for developing antiviral agents targeting HIV-1 attachment inhibitors . The compound's reactivity allows for the modification of existing drug structures to improve their pharmacological properties.

Table 1: Summary of Key Reactions Involving Potassium 4-tert-butylphenyltrifluoroborate

作用機序

Target of Action

Potassium (4-(tert-butyl)phenyl)trifluoroborate, also known as Potassium 4-tert-butylphenyltrifluoroborate, is a special class of organoboron reagents . It primarily targets aryl bromides , which are organic compounds that contain a bromine atom attached to an aromatic ring.

Mode of Action

The compound interacts with its targets through a borylation reaction . This reaction involves the conversion of aryl bromides to arylboronic acids directly under mild conditions . The functional group tolerance of this reaction is considerably high , suggesting that the compound can interact with a wide range of aryl bromides.

Biochemical Pathways

The primary biochemical pathway affected by Potassium (4-(tert-butyl)phenyl)trifluoroborate is the borylation of aryl bromides . This pathway leads to the formation of arylboronic acids, which are important intermediates in organic synthesis. The downstream effects of this pathway include the synthesis of various organic compounds, depending on the specific arylboronic acids produced.

Pharmacokinetics

It is known that the compound is stable under both moisture and air , suggesting that it may have good bioavailability

Result of Action

The primary result of the action of Potassium (4-(tert-butyl)phenyl)trifluoroborate is the formation of arylboronic acids from aryl bromides . These acids are versatile intermediates in organic synthesis, enabling the production of a wide range of organic compounds.

Action Environment

The action of Potassium (4-(tert-butyl)phenyl)trifluoroborate is influenced by environmental factors. The compound is remarkably compliant with strong oxidative conditions , suggesting that it can function effectively in various chemical environments. Additionally, it is stable under both moisture and air , indicating that it can maintain its efficacy and stability in diverse environmental conditions.

生化学分析

Biochemical Properties

Potassium 4-tert-butylphenyltrifluoroborate plays a significant role in biochemical reactions, especially in the context of organic synthesis. It acts as a boronic acid surrogate, providing greater stability and reduced sensitivity to water compared to boronic acids . This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . The nature of these interactions involves the coordination of the boron atom with the active sites of enzymes, enhancing the efficiency of the catalytic process.

Cellular Effects

Potassium 4-tert-butylphenyltrifluoroborate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of Potassium 4-tert-butylphenyltrifluoroborate involves its binding interactions with biomolecules. The boron atom in the compound forms reversible covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and subsequent cellular responses. The compound’s trifluoroborate group also contributes to its unique reactivity and stability in biochemical environments.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium 4-tert-butylphenyltrifluoroborate can change over time due to its stability and degradation properties. The compound is known to be stable under ambient conditions, but prolonged exposure to moisture and air can lead to gradual degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, with minimal degradation observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Potassium 4-tert-butylphenyltrifluoroborate vary with different dosages in animal models. At lower doses, the compound has been found to enhance cellular function and metabolic activity . At higher doses, it can exhibit toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, indicating a narrow therapeutic window for its use in biochemical applications.

Metabolic Pathways

Potassium 4-tert-butylphenyltrifluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. This interaction can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

Within cells and tissues, Potassium 4-tert-butylphenyltrifluoroborate is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is also affected by its physicochemical properties, such as solubility and stability.

Subcellular Localization

Potassium 4-tert-butylphenyltrifluoroborate exhibits specific subcellular localization, which can affect its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its role in biochemical reactions and cellular processes.

生物活性

Potassium 4-tert-butylphenyltrifluoroborate (CAS No. 423118-47-2) is a chemical compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article delves into its biological activity, including its pharmacokinetic properties, metabolic pathways, and implications for drug design.

Molecular Formula: C₁₀H₁₃BF₃K

Molecular Weight: 240.12 g/mol

Boiling Point: Not available

Melting Point: >300 °C

Log P (octanol-water partition coefficient): Ranges from 2.42 to 5.11, indicating varying lipophilicity depending on the method of calculation .

Potassium 4-tert-butylphenyltrifluoroborate is primarily utilized in the synthesis of aryl fluorides through transition-metal-free borylation reactions. It facilitates the conversion of aryl bromides to arylboronic acids, which can then be transformed into trifluoroborate salts. This process is characterized by a radical pathway that enhances functional group tolerance under mild conditions .

Biological Activity and Metabolism

Recent studies have highlighted the metabolic stability and bioactivity of compounds containing the trifluoroborate moiety. The tert-butyl group , when substituted with fluoromethyl groups, has been shown to reduce lipophilicity (Log P), which can enhance solubility and bioavailability in biological systems .

Case Study: Metabolism in Cunninghamella elegans

In a significant study, potassium 4-tert-butylphenyltrifluoroborate was tested for its metabolic profile using Cunninghamella elegans, a model organism rich in P450 enzyme activity. The results indicated that while the parent compound exhibited some metabolic resistance, it was significantly metabolized over three days, suggesting a favorable profile for further development as a bioactive compound .

Pharmacokinetic Properties

The pharmacokinetic profile of potassium 4-tert-butylphenyltrifluoroborate suggests:

- Absorption: Low gastrointestinal absorption due to its lipophilicity.

- Blood-Brain Barrier Penetration: Yes, indicating potential central nervous system activity.

- P-glycoprotein Substrate: No, which may enhance its bioavailability.

- Cytochrome P450 Inhibition: No significant inhibition reported for major CYP enzymes (CYP1A2, CYP2C19, etc.) .

Applications in Drug Design

The incorporation of trifluoroborate groups into drug candidates can improve their metabolic stability and efficacy. The ability to modulate lipophilicity through selective fluorination opens avenues for designing compounds with enhanced therapeutic profiles. For example, the transformation of arylboronic acids into biologically active aryl fluorides can lead to novel pharmaceuticals with improved pharmacological properties .

Summary Table: Properties and Biological Activity

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₃BF₃K |

| Molecular Weight | 240.12 g/mol |

| Lipophilicity (Log P) | Ranges from 2.42 to 5.11 |

| Metabolic Stability | Moderate; metabolized by C. elegans |

| BBB Penetration | Yes |

| CYP Inhibition | No |

特性

IUPAC Name |

potassium;(4-tert-butylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF3.K/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14;/h4-7H,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPOMNZPBPIWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C(C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635622 | |

| Record name | Potassium (4-tert-butylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423118-47-2 | |

| Record name | Potassium (4-tert-butylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。